
2-(1-(tert-ブトキシカルボニル)-3-ヒドロキシアゼチジン-3-イル)酢酸
概要
説明
The compound “2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid” is a type of organic compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in peptide synthesis . It can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the Boc group. Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Deprotection of the N-Boc group can be achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .科学的研究の応用
創薬:PROTACリンカー
この化合物は、PROteolysis TArgeting Chimeras (PROTACs)の開発における剛性リンカーとして使用されます 。PROTACsは、タンパク質の分解を標的とする新しいクラスの治療薬です。リンカーの剛性はその3次元配向に影響を与えるため、標的タンパク質とE3ユビキチンリガーゼとの3元複合体の形成に影響を与えます。この最適化は、PROTACsの薬物様性質を高めるために不可欠です。
組織工学:足場作製
組織工学では、この化合物は組織足場の作製に適用されます 。これらの足場は、細胞接着と組織形成のための枠組みを提供します。化合物の特定の化学構造により、生分解性や機械的強度など、組織再生に不可欠な足場特性の改変が可能です。
合成生物学:ウールとシルクの代替品
この化合物の汎用性は合成生物学にも及び、合成ウールとシルクの代替品の作製に使用されます 。これらの材料はウールとシルクの自然な特性を模倣していますが、制御された環境で製造できるという利点があり、動物源への依存度を減らすことができます。
化学的コンジュゲーション:生体コンジュゲートの開発
化学的コンジュゲーション技術では、この化合物を用いて生体コンジュゲートを開発しています 。これらは、生体分子が他の分子、粒子、または表面に結合したものです。この化合物は、タンパク質やその他の高分子上の官能基に選択的に結合できるリンカーとして機能し、標的デリバリーシステムや診断ツールの作成を促進します。
医薬品化学:薬物送達システム
医薬品化学では、この化合物は薬物送達システムの設計において重要な役割を果たします 。その構造は、体内の特定の刺激に応答するように調整することができ、治療薬の制御放出が可能になります。このターゲット型アプローチは、副作用を最小限に抑えながら、薬物の有効性を高めることを目指しています。
有機合成:ビルディングブロック
この化合物は、有機合成におけるビルディングブロックとして機能します 。その反応性官能基は、幅広い複雑な分子の合成のための貴重な前駆体となります。これは、精密さとさまざまな官能基を導入する能力が要求される低分子医薬品の合成に特に役立ちます。
材料科学:ポリマー合成
材料科学では、この化合物はポリマー合成に貢献します 。ポリマーに組み込むことで、柔軟性の向上や熱安定性の強化など、その特性を変えることができます。この適応性は、産業用途向けの特殊材料を作成するのに適しています。
分析化学:クロマトグラフィー標準
最後に、分析化学では、クロマトグラフィーの標準として使用されます 。その独特の構造により、機器を較正し、方法を検証するための参照化合物として機能し、クロマトグラフィー分析の精度と信頼性を確保します。
Safety and Hazards
The safety data sheet for a similar compound, 1-Boc-3-pyrrolidinecarboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
将来の方向性
The continued pursuit of functionalized soft-N-donor complexant scaffolds with favorable solubility and kinetics profiles applicable for the separation of the trivalent minor actinides from the lanthanides has attracted significant interest . The development of new strategies for deprotection of this complexant class is an area of ongoing research .
作用機序
Target of Action
The compound is a derivative of tert-butoxycarbonyl (boc) amino acids , which are widely used in synthetic organic chemistry . The Boc group is a common amine protecting group , suggesting that the compound may interact with biological targets that have affinity for amines.
Mode of Action
The compound’s interaction with its targets likely involves the tert-butoxycarbonyl (Boc) group. The Boc group is one of the more widely used amine protecting groups . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses . This suggests that the compound may undergo similar interactions in biological systems, with the Boc group being removed to expose the amine for further reactions.
Biochemical Pathways
For instance, the Boc group is often used in peptide synthesis , suggesting that the compound could play a role in protein-related biochemical pathways.
Pharmacokinetics
The Boc group is known for its stability, which could affect the compound’s bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid. For instance, the Boc group’s deprotection typically requires the presence of an acid such as TFA . Therefore, the compound’s activity could be influenced by the pH of its environment. Additionally, temperature may also play a role, as high temperatures have been used for effective deprotection of Boc amino acids .
生化学分析
Biochemical Properties
2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The Boc group in this compound is used to protect the amine group, allowing for selective reactions to occur without interference from the amine functionality . This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, which facilitate the cleavage of the Boc group under specific conditions . The nature of these interactions is primarily based on the recognition and binding of the Boc group by the active sites of these enzymes, leading to the deprotection of the amine group and subsequent formation of the desired peptide bonds .
Cellular Effects
The effects of 2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid on various types of cells and cellular processes are primarily related to its role in protecting amine groups during biochemical reactions. This compound can influence cell function by modulating the availability of free amine groups, which are essential for various cellular processes, including protein synthesis and cell signaling . By protecting amine groups, this compound can prevent unwanted side reactions and ensure the proper formation of peptide bonds, thereby maintaining the integrity of cellular proteins and enzymes . Additionally, the presence of the Boc group can affect gene expression and cellular metabolism by regulating the activity of enzymes involved in these processes .
Molecular Mechanism
The molecular mechanism of action of 2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid involves the protection of amine groups through the formation of a stable Boc group. This protecting group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), leading to the release of the free amine group . The Boc group interacts with various biomolecules, including enzymes and proteins, through hydrogen bonding and van der Waals interactions, which stabilize the compound and prevent unwanted reactions . The deprotection process involves the cleavage of the Boc group, resulting in the formation of a free amine group that can participate in further biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid can change over time due to its stability and degradation properties. The Boc group is relatively stable under neutral and basic conditions but can be rapidly cleaved under acidic conditions . This stability allows for the controlled use of this compound in various biochemical reactions, ensuring that the amine group remains protected until the desired reaction conditions are met . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the controlled deprotection of the Boc group has been shown to facilitate the proper formation of peptide bonds and maintain the integrity of cellular proteins .
Dosage Effects in Animal Models
The effects of 2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid can vary with different dosages in animal models. At low doses, this compound effectively protects amine groups and facilitates the proper formation of peptide bonds without causing significant toxicity or adverse effects . At high doses, the accumulation of the Boc group and its cleavage products can lead to toxic effects, including disruption of cellular processes and enzyme inhibition . Threshold effects have been observed, where the protective effects of the Boc group are maintained up to a certain dosage, beyond which toxic effects become more pronounced .
Metabolic Pathways
2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid is involved in various metabolic pathways, particularly those related to peptide synthesis and degradation. The Boc group interacts with enzymes and cofactors involved in these pathways, regulating the availability of free amine groups and ensuring the proper formation of peptide bonds . This compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in amino acid metabolism and protein synthesis .
Transport and Distribution
The transport and distribution of 2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through specific transporters that recognize the Boc group and facilitate its uptake into cells . Once inside the cell, the compound can be distributed to various cellular compartments, where it interacts with enzymes and proteins involved in peptide synthesis and other biochemical reactions . The localization and accumulation of this compound can affect its activity and function, ensuring that the amine group remains protected until the desired reaction conditions are met .
Subcellular Localization
The subcellular localization of 2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid is primarily determined by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell through targeting signals that are recognized by cellular transport machinery . The Boc group can also undergo post-translational modifications that affect its localization and activity, ensuring that the amine group remains protected until the desired reaction conditions are met . The subcellular localization of this compound can influence its activity and function, allowing for the controlled use of the protected amine group in various biochemical reactions .
特性
IUPAC Name |
2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-5-10(15,6-11)4-7(12)13/h15H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMRMQDBEWKPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1154760-03-8 | |
| Record name | 2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine](/img/structure/B1444233.png)
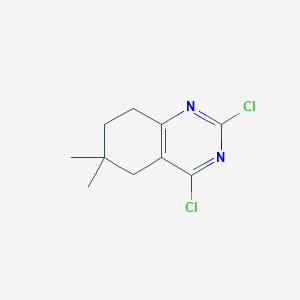
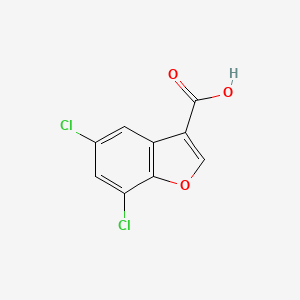
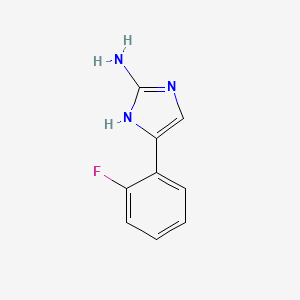
![1-[4-[(3-Chloropyrazin-2-yl)methyl]piperidin-1-yl]ethanone](/img/structure/B1444240.png)

![1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone](/img/structure/B1444244.png)



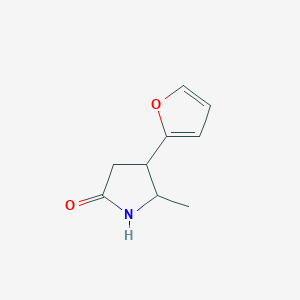

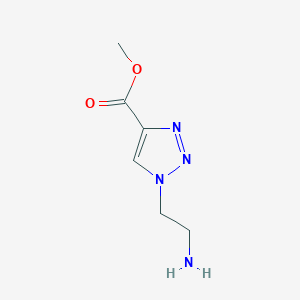
![5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444256.png)